4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE
Overview
Description
4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE is a complex organic compound that features a unique combination of indole, pyrimidine, and morpholine moieties
Scientific Research Applications
4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring and finally the morpholine moiety. Key steps include:
Formation of the Indole Derivative: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Pyrimidine Ring: This step often involves the reaction of the indole derivative with a fluorinated pyrimidine precursor under basic conditions.
Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidine-indole intermediate reacts with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE can undergo various chemical reactions, including:
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorinated pyrimidine ring can enhance binding affinity and specificity to certain biological targets . The morpholine moiety can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which contain the pyrimidine ring.
Morpholine Derivatives: Compounds like morphine and its analogs, which contain the morpholine ring.
Uniqueness
4-[4-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-2-PYRIMIDINYL]MORPHOLINE is unique due to its combination of indole, pyrimidine, and morpholine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(2,3-dihydroindol-1-yl)-5-fluoropyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-11-18-16(20-7-9-22-10-8-20)19-15(13)21-6-5-12-3-1-2-4-14(12)21/h1-4,11H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDBJSPYNWAVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC=C3F)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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